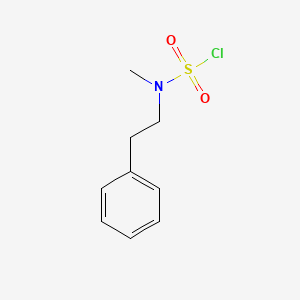

Methylphenylethylsulfamoyl chloride

Beschreibung

Methylphenylethylsulfamoyl chloride (C₉H₁₂ClNO₂S) is a sulfamoyl chloride derivative characterized by a sulfamoyl group (ClSO₂N–) substituted with methyl, phenyl, and ethyl moieties. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of sulfonamide-based pharmaceuticals, agrochemicals, and polymers. Its reactivity stems from the electrophilic sulfonyl chloride group, which facilitates nucleophilic substitution reactions with amines, alcohols, or thiols .

Eigenschaften

IUPAC Name |

N-methyl-N-(2-phenylethyl)sulfamoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-11(14(10,12)13)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCAMBXOCUKHCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methylphenylethylsulfamoyl chloride can be synthesized through the reaction of methylphenylethylamine with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition of the product. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NHCH}_3 + \text{ClSO}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NHSO}_2\text{Cl} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using distillation or recrystallization techniques to obtain the pure product.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: This compound can be oxidized to form sulfonic acids or reduced to form sulfides under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of sulfonamides or sulfonate esters.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of sulfides.

Wissenschaftliche Forschungsanwendungen

Methylphenylethylsulfamoyl chloride is utilized in various fields of scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.

Biology: Employed in the modification of biomolecules for studying protein functions and interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

Industry: Applied in the production of polymers and other materials requiring sulfonamide functionalities.

Wirkmechanismus

The mechanism by which methylphenylethylsulfamoyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modify the chemical properties of the target, leading to changes in its reactivity and function. The sulfonamide group is particularly reactive towards amines and alcohols, making it a valuable tool in chemical synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between Methylphenylethylsulfamoyl chloride and analogous compounds:

Structural and Functional Differences

Its ethyl and methyl groups may enhance solubility in nonpolar solvents . N-Ethyl-N-Methylsulfamoyl Chloride: Lacks the phenyl group, leading to lower molecular weight and reduced steric hindrance, favoring faster reactions in SN2 mechanisms . Trifluoromethanesulfonyl Chloride: The trifluoromethyl group strongly withdraws electrons, increasing the electrophilicity of the sulfonyl chloride group. This makes it a superior reagent for generating stable triflates .

Reactivity and Stability :

- Dimethylsulfamoyl chloride (CAS 13360-57-1) is highly reactive due to minimal steric hindrance, enabling efficient crosslinking in polymer chemistry .

- This compound’s phenyl group may confer stability against hydrolysis compared to aliphatic analogs, though this requires experimental validation.

Safety and Handling :

- All sulfamoyl/sulfonyl chlorides are irritants and require strict precautions (e.g., glove boxes, ventilation). Trifluoromethanesulfonyl chloride’s low boiling point (29–32°C) demands cold storage to prevent volatilization .

Biologische Aktivität

Methylphenylethylsulfamoyl chloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a sulfonamide group, which is known for its diverse biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide moiety can inhibit specific enzymes, particularly those involved in metabolic pathways. This inhibition can lead to:

- Antimicrobial Activity : By inhibiting bacterial dihydropteroate synthase, it disrupts folate synthesis in bacteria.

- Anti-inflammatory Effects : Sulfonamides have been shown to modulate inflammatory pathways, potentially reducing symptoms in conditions such as arthritis.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits bacterial growth by targeting folate synthesis. |

| Anti-inflammatory | Modulates inflammatory responses through enzyme inhibition. |

| Cytotoxicity | Exhibits selective toxicity towards certain cancer cell lines. |

Antimicrobial Studies

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

- Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations ranging from 0.5 to 2 µg/mL for sensitive strains.

Case Study: Anti-inflammatory Effects

A case study investigated the anti-inflammatory properties of this compound in a rat model of induced arthritis. The compound was administered at varying doses, and the following outcomes were observed:

- Reduction in Swelling : A significant decrease in paw swelling was noted after treatment.

- Histological Analysis : Tissue samples showed reduced infiltration of inflammatory cells compared to untreated controls.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is useful to compare it with other sulfonamide derivatives:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | Significant |

| Sulfamethoxazole | High | Moderate |

| Sulfadiazine | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.